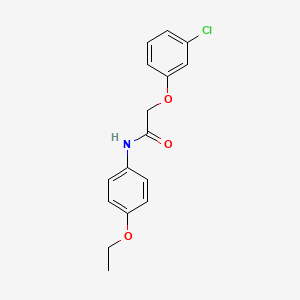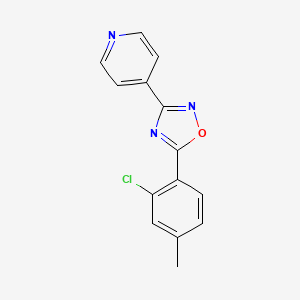![molecular formula C20H22N6O B5510359 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.18550935 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Applications
- Enterovirus Inhibition : Pyrazolo[3,4-d]pyrimidines, a class that includes the compound , have shown significant potential as specific inhibitors for human enteroviruses, particularly coxsackieviruses. These compounds inhibit enterovirus replication at nanomolar concentrations. SAR studies highlight the importance of specific groups, such as the phenyl group, in enhancing antienteroviral activity, with some derivatives showing high activity against coxsackievirus B3 and moderate activity against enterovirus 71 without cytotoxic effects on certain cell lines (Chern et al., 2004).
Synthesis and Reactivity
- Benzooxazole Derivatives : Research involving the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which are closely related to the compound of interest, has been reported. These compounds were synthesized and characterized to understand their chemical properties (Abdelhamid et al., 2007).
Chemotherapy Potential
- AIDS Chemotherapy : Pyrimidine derivatives, including pyrazolo-based pyrimidine scaffolds, have been reported for potential application in AIDS chemotherapy. This research involved cost-effective synthesis methods and characterization of new compounds, highlighting their potential role in drug discovery (Ajani et al., 2019).
Antibacterial Agents
- Synthesis as Antibacterial Agents : The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, which are structurally related to the compound , has been investigated for their antibacterial properties. These compounds were synthesized and screened for their antibacterial activity, demonstrating the potential of such derivatives in antibacterial applications (Solankee & Patel, 2004).
Alpha 1-Adrenoceptor Antagonists
- Uroselective Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines, similar in structure to the compound of interest, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed promise in functional in vitro screening, particularly for conditions affecting the human lower urinary tract (Elworthy et al., 1997).
Insecticidal and Antimicrobial Properties
- Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclics, structurally similar to the compound , were synthesized and evaluated for their insecticidal and antibacterial potential. These compounds showed notable activity against certain insects and microorganisms, indicating their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-16-7-8-26(23-16)19-14-18(21-15-22-19)24-9-11-25(12-10-24)20(27)13-17-5-3-2-4-6-17/h2-8,14-15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJKGTIZSKVJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxopyrrolidin-1-yl)-N-[(3R,4S)-4-propyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]acetamide](/img/structure/B5510305.png)
![3-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)



![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
![1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B5510345.png)
![(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5510353.png)
![3-(4-chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5510367.png)
![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)
